Desmethylsertraline

Catalog No.
S585311
CAS No.
87857-41-8
M.F
C16H15Cl2N
M. Wt
292.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desmethylsertraline

CAS Number

87857-41-8

Product Name

Desmethylsertraline

IUPAC Name

(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine

Molecular Formula

C16H15Cl2N

Molecular Weight

292.2 g/mol

InChI

InChI=1S/C16H15Cl2N/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8,19H2/t11-,16-/m0/s1

InChI Key

SRPXSILJHWNFMK-ZBEGNZNMSA-N

SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N

Synonyms

CP 53261, CP 62508, CP-53261, CP-62508, desmethylsertraline, desmethylsertraline hydrochloride, N-demethylsertraline, N-desmethylsertraline, norsertraline

Canonical SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N

Desmethylsertraline is a primary metabolite of sertraline, a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression and anxiety disorders. The chemical structure of desmethylsertraline is characterized by the formula C16H15Cl2NC_{16}H_{15}Cl_2N, with a molecular weight of approximately 292.2 g/mol . Its IUPAC name is (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine, indicating its complex aromatic and aliphatic features that contribute to its pharmacological properties .

The exact mechanism by which desmethylsertraline exerts its antidepressant effects remains under investigation. However, it is believed to interact with the serotonin system in the brain []. Serotonin is a neurotransmitter involved in mood regulation, and medications like sertraline and potentially desmethylsertraline, work by increasing serotonin levels or altering its activity.

More research is needed to fully elucidate the specific contribution of desmethylsertraline to sertraline's antidepressant action. Some studies suggest that desmethylsertraline may possess its own independent antidepressant activity, while others indicate it acts synergistically with sertraline [, ].

Pharmacological Effects of Desmethylsertraline

Research suggests that Desmethylsertraline may possess its own pharmacological activity, although likely weaker than sertraline itself. Studies have shown that DSM can inhibit serotonin reuptake in a similar manner to sertraline, albeit with a lower potency []. This indicates that DSM might contribute to the overall antidepressant effects observed with sertraline treatment.

Desmethylsertraline as a Research Tool

Desmethylsertraline serves as a valuable tool for researchers investigating the mechanisms of action of SSRIs. By measuring DSM levels alongside sertraline concentrations, scientists can gain insights into the drug's metabolism and the potential contribution of the metabolite to the therapeutic effects []. This can help researchers understand the relative roles of the parent drug and its metabolites in treatment outcomes.

, primarily involving the reduction of sertraline. The process typically includes:

  • Reductive Amination: This step involves the reaction of sertraline with ammonia or an ammonium salt in the presence of a reducing agent like sodium borohydride. This reaction yields an equimolar mixture of different isomers .
  • Stereoselective Crystallization: Following the formation of the cis/trans mixture, desmethylsertraline is isolated through stereoselective crystallization using chiral organic acids .
  • Final Purification: Additional purification steps may involve recrystallization to enhance the purity and yield of desmethylsertraline .

Desmethylsertraline exhibits significantly lower potency than sertraline in inhibiting serotonin reuptake, with studies indicating a 10- to 20-fold reduction in efficacy . In vivo experiments have shown that desmethylsertraline does not significantly elevate extracellular serotonin levels or inhibit neuronal firing in serotonin pathways at pharmacologically relevant doses . This suggests that while it is a metabolite of sertraline, desmethylsertraline likely does not contribute meaningfully to the therapeutic effects associated with sertraline treatment.

The synthesis of desmethylsertraline can be summarized as follows:

  • Starting Material: Sertraline is used as the precursor.
  • Reductive Reaction: Sertraline undergoes reductive amination to form an intermediate.
  • Isolation: The desired isomer is isolated through stereoselective crystallization.
  • Purification: Final purification steps ensure high purity levels for biological testing and applications .

Desmethylsertraline's primary application lies in pharmacological research as a metabolite of sertraline. While it does not have significant clinical use on its own, understanding its properties helps in evaluating the pharmacokinetics and dynamics of sertraline therapy. It also serves as a reference compound in studies assessing drug metabolism and interactions within biological systems .

Desmethylsertraline has been studied for potential interactions with various drugs. Notably, it may increase the risk or severity of seizures when combined with certain medications such as Dalfampridine and Diazepam . Understanding these interactions is crucial for clinicians managing patients on multiple medications.

Several compounds are structurally and functionally related to desmethylsertraline, particularly other SSRIs and their metabolites. Notable comparisons include:

CompoundStructure SimilarityPotency at Serotonin ReuptakeClinical Use
SertralineParent compoundHighMajor depressive disorder
NorfluoxetineFluoxetine metaboliteModerateMajor depressive disorder
CitalopramSSRIModerateMajor depressive disorder
ParoxetineSSRIHighMajor depressive disorder

Desmethylsertraline stands out due to its significantly reduced efficacy at serotonin reuptake inhibition compared to its parent compound, sertraline, which underscores its unique role as a metabolite rather than an active therapeutic agent .

Desmethylsertraline, also known as norsertraline, is a significant metabolite of sertraline with the molecular formula C16H15Cl2N [1]. The compound features a tetrahydronaphthalene structure with two chlorine atoms on the phenyl ring and an amine group, lacking the methyl group present in sertraline [2]. The chemical structure of desmethylsertraline is characterized by two defined stereocenters, which are critical for its synthesis and purification processes [3].

Direct N-Demethylation of Sertraline

The primary synthetic route for desmethylsertraline involves the N-demethylation of sertraline, which can be achieved through various chemical reactions [13]. This process typically requires the removal of the methyl group from the nitrogen atom in sertraline while maintaining the stereochemical configuration at the critical stereocenters [16]. The reaction conditions must be carefully controlled to ensure the desired stereochemistry is preserved throughout the synthesis process [17].

One established method involves oxidative demethylation using reagents such as bromine in combination with metal hydroxides [17]. This approach begins with the oxidation of the amine in sertraline, followed by hydrolysis of the resulting imine intermediate [17]. The reaction sequence can be represented as:

Sertraline + Oxidizing Agent → Imine Intermediate → Desmethylsertraline

The oxidizing agents commonly employed include bromine, iodine, halosuccinimides, peroxides, hypervalent iodides, manganese oxides, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) [17]. The hydrolysis step typically requires aqueous acidic conditions to yield the final desmethylsertraline product [17].

Alternative Synthetic Approaches

An alternative approach involves reductive amination of racemic tetralone with p-methoxybenzylamine, which selectively produces an equimolar mixture of the (1S,4S) and (1R,4R)-cis-isomers of benzylated amine intermediates [17]. This is followed by debenzylation and resolution of the resulting mixture using (+)-tartaric acid to yield desmethylsertraline as the (+)-tartrate salt [17]. However, this method suffers from low overall yield (approximately 3%) starting from racemic tetralone [17].

Recent advancements have explored enzymatic transamination as a more efficient route for synthesizing desmethylsertraline and related compounds [17]. This approach utilizes (R)-selective α-transaminase enzymes in the presence of an amine donor and co-factors such as pyridoxal-5'-phosphate [17]. The advantage of this method is that it can provide high chiral purity (greater than 99%) in a single step, avoiding the use of stoichiometric quantities of transition metal reagents and hydrolytically sensitive intermediates [17].

Synthesis MethodKey ReagentsAdvantagesChallenges
Oxidative DemethylationBromine, Metal hydroxidesDirect conversion from sertralineRequires precise control of reaction conditions
Reductive Aminationp-Methoxybenzylamine, (+)-Tartaric acidStereoselectivityLow overall yield (~3%)
Enzymatic Transaminationα-Transaminase, Amine donor, Pyridoxal-5'-phosphateHigh chiral purity, Single-step processRequires specific enzymes and co-factors

Enzymatic Demethylation Mechanisms in Biotransformation

The biotransformation of sertraline to desmethylsertraline in biological systems occurs primarily through enzymatic N-demethylation mediated by cytochrome P450 (CYP) enzymes [7]. This process represents a significant metabolic pathway for sertraline clearance in humans, with desmethylsertraline being the only active metabolite formed through this mechanism [7].

Role of Cytochrome P450 Enzymes

Multiple cytochrome P450 isoforms contribute to the N-demethylation of sertraline, with no single enzyme accounting for more than 25-35% of the overall metabolism [7]. In vitro studies have identified several key CYP enzymes involved in this process, with varying contributions depending on sertraline concentration [13].

At high sertraline concentrations, the N-demethylation is primarily catalyzed by CYP2C9, CYP3A4, and CYP2C19 [7]. However, at lower, more physiologically relevant concentrations, CYP2D6 and CYP2B6 play more prominent roles, while the contribution of CYP3A4 diminishes [7]. Detailed kinetic studies have revealed that CYP2B6 makes the greatest contribution to sertraline N-demethylation, with lesser contributions from CYP2C19, CYP2C9, CYP3A4, and CYP2D6 [18].

The enzymatic demethylation mechanism involves a two-step process [28]. First, the cytochrome P450 enzyme activates molecular oxygen, forming a reactive oxygen species that attacks the N-methyl group of sertraline [28]. This is followed by the formation of an unstable hydroxymethyl intermediate that spontaneously decomposes to release formaldehyde and desmethylsertraline [28].

Kinetics of Enzymatic Demethylation

Studies using human liver microsomes have revealed complex kinetics for sertraline N-demethylation [28]. In individuals with normal CYP2C19 activity (extensive metabolizers), the kinetics follow a two-enzyme Michaelis-Menten equation, indicating the involvement of both high-affinity and low-affinity enzyme components [28]. In contrast, in poor metabolizers with reduced CYP2C19 activity, the kinetics follow a single-enzyme model, lacking the high-affinity component [28].

The high-affinity component, attributed to CYP2C19, has a mean Km value of approximately 1.9 μM, while the low-affinity component has a Km value of about 88 μM [28]. The intrinsic clearance (Vmax/Km) of the high-affinity component is approximately 2.7 times that of the low-affinity component, suggesting that CYP2C19 is the major enzyme contributing to sertraline N-demethylation in vivo [28].

CYP EnzymeContribution to N-demethylationKm ValueRelative Activity
CYP2B635%VariableHighest at low concentrations
CYP2D635%HighActive at low concentrations
CYP2C929%LowActive at high concentrations
CYP2C1913%1.9 μM (high affinity)Major contributor in vivo
CYP3A49%LowActive at high concentrations

Genetic Polymorphisms and Enzymatic Variability

Genetic polymorphisms in CYP enzymes, particularly CYP2C19, significantly impact the rate of sertraline N-demethylation [25]. Individuals with CYP2C19 poor metabolizer genotypes (carrying non-functional alleles such as CYP2C192, *3, and *4) exhibit substantially reduced capacity to form desmethylsertraline [25]. In contrast, those with the CYP2C1917 allele, associated with increased enzyme expression, show only marginally enhanced metabolism [25].

Studies have demonstrated that CYP2C19 poor metabolizers have 2.68-fold higher sertraline concentrations compared to normal metabolizers, while intermediate metabolizers (with one functional and one non-functional allele) have 1.38-fold higher concentrations [25]. This genetic variability in enzymatic demethylation capacity contributes to the large interindividual differences observed in sertraline metabolism and desmethylsertraline formation [25].

Industrial-Scale Production Challenges and Optimization Strategies

The industrial-scale production of desmethylsertraline presents numerous challenges that require sophisticated optimization strategies to ensure efficient, cost-effective, and high-quality manufacturing processes [14]. These challenges span from reaction engineering to process scale-up and quality assurance [19].

Scale-Up Challenges

Transitioning from laboratory-scale synthesis to industrial production introduces several critical challenges [14]. Equipment breakdowns represent one of the most common issues in industrial production, potentially halting the entire manufacturing process [14]. To mitigate this risk, regular maintenance and inspections are essential to identify potential issues before they become major problems [14].

Production bottlenecks, where one part of the production process slows down or stops, causing a backlog in other areas, present another significant challenge [14]. These bottlenecks can arise from various factors, including equipment limitations, supply chain issues, or labor shortages [14]. Developing a comprehensive understanding of the production process and identifying potential bottlenecks before they occur is crucial for maintaining efficient operations [14].

The scale-up of desmethylsertraline synthesis also faces challenges related to reaction control and heat management [19]. The exothermic nature of some reactions involved in the synthesis pathway requires careful temperature control to prevent runaway reactions and ensure product quality [19]. Additionally, mixing efficiency becomes increasingly important at larger scales to maintain reaction homogeneity and prevent the formation of unwanted by-products [19].

Process Optimization Strategies

Process optimization in industrial desmethylsertraline production employs several key methodologies to enhance efficiency and productivity [24]. Lean manufacturing principles focus on eliminating waste within the production process, streamlining operations to reduce costs and enhance value [24]. This approach encourages continuous improvement, with teams constantly seeking ways to enhance processes and increase efficiency [24].

Six Sigma methodology provides a data-driven approach to reducing defects and variability in desmethylsertraline production processes [24]. By employing statistical tools and techniques, manufacturers can identify process inefficiencies and minimize errors, fostering a culture of quality that improves customer satisfaction while optimizing resource use [24]. This systematic approach helps pinpoint the root causes of process problems, allowing for targeted interventions that enhance overall performance [24].

Systems thinking represents another critical optimization strategy, emphasizing understanding the entire production system rather than focusing on individual components [24]. By viewing processes as interconnected systems, engineers can identify how changes in one area may impact others, leading to more informed decision-making [24]. This approach promotes collaboration across departments, enabling organizations to develop comprehensive strategies that optimize the entire production cycle [24].

Optimization StrategyKey PrinciplesBenefitsImplementation Approach
Lean ManufacturingWaste elimination, Continuous improvementCost reduction, Enhanced valueProcess streamlining, Efficiency analysis
Six SigmaData-driven analysis, Defect reductionQuality improvement, Resource optimizationStatistical tools, Root cause analysis
Systems ThinkingHolistic approach, Interconnected processesInformed decision-making, Comprehensive optimizationCross-departmental collaboration, System-wide analysis

Advanced Production Technologies

Recent advancements in production technologies have significantly improved the industrial synthesis of desmethylsertraline [15]. Continuous flow chemistry represents a promising approach for enhancing production efficiency and product quality [15]. Unlike traditional batch processes, continuous flow systems allow for better control of reaction parameters, improved heat transfer, and reduced reaction times [15]. This technology is particularly valuable for the synthesis of desmethylsertraline, where precise control of reaction conditions is critical for maintaining stereochemical purity [15].

Chemoenzymatic approaches combine chemical and enzymatic methods to optimize the synthesis process [15]. These hybrid approaches leverage the selectivity and mild reaction conditions of enzymatic catalysis while overcoming some of the limitations of purely chemical methods [15]. For desmethylsertraline production, chemoenzymatic strategies can improve yield, reduce waste, and enhance the stereoselectivity of critical reaction steps [15].

Purification Techniques and Quality Control Standards

The purification of desmethylsertraline and the implementation of rigorous quality control standards are essential aspects of its production process, ensuring the final product meets the required specifications for purity, potency, and consistency [9].

Chromatographic Purification Methods

Chromatographic techniques represent the primary methods for purifying desmethylsertraline from reaction mixtures and removing impurities [9]. High-Performance Liquid Chromatography (HPLC) is widely employed for both analytical and preparative purposes in desmethylsertraline purification [9]. This technique allows for the separation of desmethylsertraline from closely related compounds based on differences in their interactions with the stationary and mobile phases [9].

For industrial-scale purification, preparative HPLC systems with larger columns and higher flow rates are utilized to process larger quantities of material [19]. The selection of appropriate column chemistry, mobile phase composition, and elution conditions is critical for achieving efficient separation and high purity [19]. Reverse-phase chromatography using C8 or C18 columns is commonly employed, with mobile phases consisting of acetonitrile and phosphate buffer mixtures [22].

Solid-phase extraction (SPE) represents another valuable purification technique for desmethylsertraline [20]. This method involves the selective retention of desmethylsertraline on a solid sorbent, followed by washing to remove impurities and elution to recover the purified compound [20]. Various sorbent types have been evaluated for desmethylsertraline purification, including C2, C18-BSA, hydrophilic-lipophilic balanced (HLB), and mixed-mode cation exchange (MCX) materials [9]. The choice of sorbent and optimization of extraction conditions significantly impact the recovery and purity of the final product [9].

Crystallization and Precipitation Techniques

Crystallization represents an essential purification technique for obtaining high-purity desmethylsertraline suitable for pharmaceutical applications [17]. This process involves dissolving or suspending desmethylsertraline in a suitable solvent at an appropriate temperature (typically between 20°C and 70°C), followed by cooling and isolation of the resulting crystalline solid [17]. The selection of solvent is critical, with common choices including nitriles (acetonitrile), alcohols (methanol, 2-propanol), esters (ethyl acetate), aromatic hydrocarbons (toluene), and ethers (methyl tert-butyl ether, tetrahydrofuran) [17].

For resolving racemic mixtures of desmethylsertraline, crystallization with chiral acids provides an effective approach [17]. This technique involves forming an acid salt of desmethylsertraline with a chiral acid in a suitable solvent, followed by crystallization and isolation of the resulting salt [17]. The stereoselectivity of this process allows for the separation of different stereoisomers, which is crucial for obtaining desmethylsertraline with the desired stereochemical configuration [17].

Protein precipitation using organic solvents represents a simpler purification method, particularly useful for analytical sample preparation [9]. This technique involves adding a small amount of methanol or acetonitrile to the sample, followed by shaking and centrifugation [9]. The supernatant containing desmethylsertraline can then be collected for further analysis or processing [9]. While this method may not provide the high purity required for pharmaceutical-grade desmethylsertraline, it serves as a valuable preliminary purification step or as part of analytical workflows [9].

Quality Control Standards and Analytical Methods

Rigorous quality control standards are essential for ensuring the consistency, purity, and potency of desmethylsertraline [20]. Analytical methods for characterizing desmethylsertraline include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy [20].

GC-MS analysis of desmethylsertraline typically involves derivatization with reagents such as perfluoropropionic anhydride (PFPA) to enhance volatility and detection sensitivity [22]. The derivatized compound is then separated on a capillary column and detected using mass spectrometry, with characteristic fragment ions at m/z 274 (quantitation ion) and m/z 239 and 437 (qualifier ions) [22]. This method provides high sensitivity and specificity for desmethylsertraline quantification, with limits of detection in the low nanogram per milliliter range [22].

LC-MS/MS represents another powerful analytical technique for desmethylsertraline characterization, offering high sensitivity without the need for derivatization [27]. This method typically employs reverse-phase chromatography for separation, followed by tandem mass spectrometry detection monitoring specific ion transitions (m/z 292.1→159.0 for desmethylsertraline) [27]. The intra-batch and inter-batch precision of this method is typically less than 10.4%, making it suitable for routine quality control applications [27].

Analytical MethodKey ParametersDetection LimitsApplications
GC-MS with DerivatizationQuantitation ion: m/z 274
Qualifier ions: m/z 239, 437
1.56 ng/mLQuality control, Forensic analysis
LC-MS/MSIon transition: m/z 292.1→159.00.5 ng/mLPharmaceutical analysis, Bioanalytical testing
HPLC-UVDetection wavelength: 220-230 nm7.5 ng/mLRoutine quality control, Stability testing

Quality control standards for desmethylsertraline typically include specifications for purity (minimum 98%), chiral purity (enantiomeric excess), residual solvent content, and levels of specific impurities [10]. The implementation of these standards requires the development and validation of appropriate analytical methods, as well as the establishment of reference standards and control samples [20].

XLogP3

4.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

291.0581549 g/mol

Monoisotopic Mass

291.0581549 g/mol

Heavy Atom Count

19

UNII

CJJ71O9BE8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

87857-41-8

Wikipedia

Desmethylsertraline

Dates

Last modified: 08-15-2023

Explore Compound Types